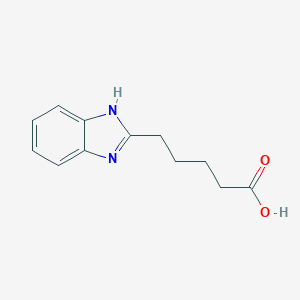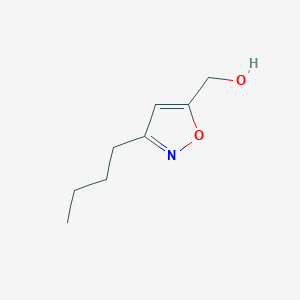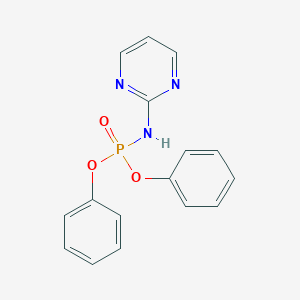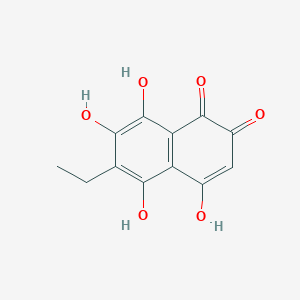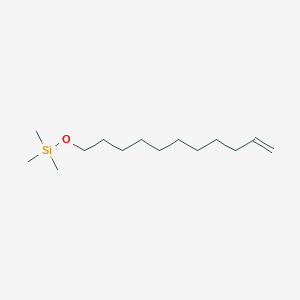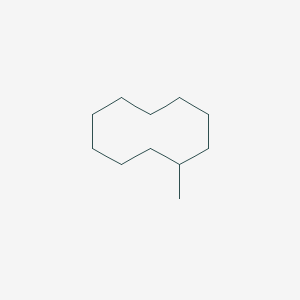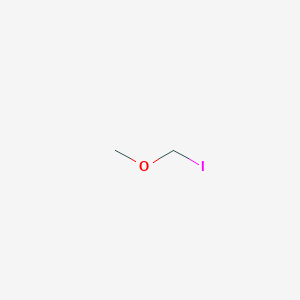
Éther méthylique d’iodométhyle
Vue d'ensemble
Description
Iodomethyl methyl ether, also known as iodomethoxymethane, is a halo ether with the chemical formula C₂H₅IO. It is a colorless liquid that contains copper as a stabilizer. This compound is known for its use in various organic synthesis reactions due to its reactivity with nucleophiles .
Applications De Recherche Scientifique
Iodomethyl methyl ether finds diverse applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of numerous organic compounds, including polymers and dyes.
Microwave Spectral Studies: The rotational, centrifugal distortion constants, and nuclear electric quadrupole coupling constant tensor for iodomethyl methyl ether and its deuterated species have been measured by microwave spectral studies.
Polymer Synthesis: It plays a role in the synthesis of various polymers, such as polyurethanes and polyethylenes.
Mécanisme D'action
Target of Action
Iodomethyl methyl ether, also known as Iodomethoxymethane, is a halo ether . It primarily targets phosphorus, carbon, oxygen, and nitrogen-containing nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, acting as electron donors and forming covalent bonds with electrophiles.
Mode of Action
Iodomethyl methyl ether interacts with its targets through a process known as methoxymethylation . In this reaction, the iodomethyl methyl ether molecule donates a methoxymethyl group to the nucleophile, resulting in a new covalent bond. This interaction can lead to significant changes in the biochemical properties of the target molecule.
Pharmacokinetics
Its solubility in organic solvents suggests that it may be readily absorbed and distributed in the body
Action Environment
The action, efficacy, and stability of iodomethyl methyl ether can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in organic solvents indicates that the presence of such solvents in the environment could impact its action and efficacy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodomethyl methyl ether can be synthesized by reacting methylal (dimethoxymethane) with iodotrimethylsilane. The reaction typically involves the following steps:
- Methylal is mixed with iodotrimethylsilane.
- The mixture is heated to facilitate the reaction.
- The product, iodomethyl methyl ether, is then purified .
Industrial Production Methods: The use of iodotrimethylsilane as a reagent is a key aspect of its production .
Analyse Des Réactions Chimiques
Iodomethyl methyl ether undergoes various types of chemical reactions, including:
Substitution Reactions: It readily undergoes methoxymethylation reactions with nucleophiles containing phosphorus, carbon, oxygen, and nitrogen.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving iodomethyl methyl ether are not extensively documented, its structure suggests potential reactivity under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the nucleophiles involved. For example, methoxymethylation reactions can yield various methoxymethylated compounds .
Comparaison Avec Des Composés Similaires
- Bromomethyl methyl ether
- Chloromethyl methyl ether
- 2-Bromoethyl methyl ether
- Chloromethyl ethyl ether
Comparison: Iodomethyl methyl ether is unique due to its iodine atom, which imparts distinct reactivity compared to its bromine and chlorine counterparts. The presence of iodine makes it more reactive in substitution reactions, allowing for efficient methoxymethylation .
Propriétés
IUPAC Name |
iodo(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSXSNJAQDJKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156625 | |
| Record name | Iodomethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13057-19-7 | |
| Record name | Methane, iodomethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodomethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodomethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodomethyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of iodomethyl methyl ether and are there any notable spectroscopic features?
A1: Iodomethyl methyl ether (CH3OCH2I) has a molecular weight of 171.97 g/mol. [] Spectroscopically, its microwave spectrum has been extensively studied, providing information about its rotational constants, quartic centrifugal distortion constants, and nuclear quadrupole coupling constant tensor. [, ] This data enables researchers to determine its rs structure and understand the orientation of the iodine atom within the molecule. [] Additionally, NMR and UV spectral features have also been reported. []
Q2: How is iodomethyl methyl ether synthesized and what are its common applications in organic synthesis?
A2: While traditionally synthesized using potentially carcinogenic reagents like chloromethyl methyl ether, safer routes to iodomethyl methyl ether utilize reactions between methylal and iodotrimethylsilane [, ] or formaldehyde/trioxane with methanol and hydrogen iodide. [] It's a versatile reagent used for methoxymethylation of phosphorus, carbon, oxygen, and nitrogen nucleophiles. [] Furthermore, it acts as an effective iodomethylating agent for aromatic systems. []
Q3: Can you elaborate on the reactivity of iodomethyl methyl ether and its role in determining bond strengths?
A3: Iodomethyl methyl ether readily reacts with iodine, a process which has been investigated to determine the carbon-hydrogen bond strength in dimethyl ether. [] Kinetic studies of this reaction have provided valuable thermodynamic parameters, including bond dissociation energies, offering insight into the stability and reactivity of related ethers. []
Q4: Has iodomethyl methyl ether been observed in any unexpected contexts?
A4: Interestingly, iodomethyl methyl ether has been identified as the source of a +30 Da mass spectrometric artifact in the analysis of permethylated carbohydrates. [] This artifact arises from the incorporation of a methoxymethyl group instead of a methyl group during the permethylation process, highlighting the importance of considering potential side reactions during derivatization. []
Q5: Are there any known applications of iodomethyl methyl ether in polymer chemistry?
A5: Iodomethyl methyl ether, in combination with zinc iodide, has been explored for its role in the living cationic polymerization of vinyl ethers. [] This suggests potential applications in controlling polymer chain growth and architecture, an area that might be of interest for further investigation.
Q6: What are the safety concerns associated with handling iodomethyl methyl ether?
A6: Iodomethyl methyl ether is corrosive, a lachrymator, and a strong alkylating agent. [] It's crucial to handle it with caution, wearing appropriate protective equipment and working in a well-ventilated area to minimize the risk of exposure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate](/img/structure/B79809.png)
